H-Val-PNA.HCl, also known as N-(2-Hydroxy-3-(4-nitrophenyl)propyl)-L-valine hydrochloride, is a chromogenic substrate primarily used in biochemical assays to measure the activity of proteases. This compound is particularly significant in studies of enzyme kinetics and the identification of protease inhibitors. It is synthesized from L-Valine and 4-nitroaniline through specific chemical reactions, making it a valuable tool in both research and industrial applications.
The compound is derived from L-Valine, an essential amino acid, and 4-nitroaniline, a nitro-substituted aromatic amine. The synthesis typically involves coupling these two components in the presence of a coupling agent.
H-Val-PNA.HCl is classified as a chromogenic substrate due to its ability to release a colored product (4-nitroaniline) upon enzymatic cleavage. This property makes it useful for quantitative assays in various biochemical applications.
The synthesis of H-Val-PNA.HCl generally follows these steps:
The molecular structure of H-Val-PNA.HCl consists of a valine moiety linked to a p-nitrophenyl group. The compound can be represented by the following chemical formula:
H-Val-PNA.HCl participates in several significant chemical reactions:
H-Val-PNA.HCl acts as a substrate for proteolytic enzymes. The mechanism involves:
This mechanism is crucial for studying enzyme kinetics and assessing the effects of potential protease inhibitors.
H-Val-PNA.HCl has several important scientific uses:
H-Val-PNA·HCl (p-nitroaniline) serves as a chromogenic protease substrate, releasing yellow p-nitroaniline (PNA) upon enzymatic hydrolysis. This allows real-time quantification of protease activity via spectrophotometry (absorbance at 405 nm). Its design incorporates a P1 residue (Val) optimized for proteases with hydrophobic substrate preferences, though its standalone use is limited. It functions as the core detection unit in larger peptide substrates like S-2251 (H-D-Val-Leu-Lys-pNA) and S-2160 (N-Bz-Phe-Val-Arg-pNA), which are widely deployed in clinical and research assays for plasmin, thrombin, and trypsin-like enzymes [9]. For example, S-2251 exhibits high specificity for plasmin and plasmin-streptokinase complexes, enabling precise hemostasis monitoring [9].
Table 1: Common Chromogenic Substrings Incorporating H-Val-PNA·HCl
| Substrate | Protease Target | Primary Specificity | Detection Sensitivity (ΔA405/min/µM) |
|---|---|---|---|
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin, SK-Plasmin | Lys at P1 | 8,800 |
| S-2160 (N-Bz-Phe-Val-Arg-pNA) | Thrombin, Trypsin | Arg at P1 | 6,200 |
| Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) | Plasma Kallikrein | Arg at P1 | 7,500 |
Cleavage of H-Val-PNA·HCl-containing substrates involves nucleophilic attack by the protease’s catalytic serine residue on the peptide carbonyl carbon. This forms a transient tetrahedral intermediate stabilized by the oxyanion hole, followed by PNA release. The P1 residue (e.g., Val, Leu, Arg) dictates substrate-enzyme compatibility by occupying the S1 pocket. For instance:
Table 2: Impact of P1 Residue and pH on Hydrolysis Efficiency
| Substrate | P1 Residue | Optimal pH | kcat/Km (M−1s−1) | Protease |
|---|---|---|---|---|
| Suc-AAPL-pNA | Leu (Hydrophobic) | 7.5–8.0 | 25,000 | Chymotrypsin |
| Suc-AAPD-pNA | Asp (Acidic) | 5.5–6.0 | 1,000 | Chymotrypsin |
| Suc-AAPK-pNA | Lys (Basic) | ~10.0 | 500 | Chymotrypsin |
Hydrolysis kinetics of H-Val-PNA·HCl substrates are quantified via Michaelis-Menten parameters (Km, kcat, Vmax). Key findings include:
Substrates containing H-Val-PNA·HCl show marked selectivity variations across proteases due to S1 pocket divergence:
Table 3: Selectivity of H-Val-PNA·HCl-Embedded Substrates Across Proteases
| Substrate | Protease | kcat/Km (M−1s−1) | Relative Activity vs. Primary Target |
|---|---|---|---|
| S-2251 | Plasmin | 1.2 × 105 | 100% (Reference) |
| S-2251 | Thrombin | <1 × 102 | <0.1% |
| S-2160 | Thrombin | 8.5 × 104 | 100% (Reference) |
| S-2160 | Factor Xa | Undetectable | 0% |
| Chromozym PK | Plasma Kallikrein | 9.0 × 104 | 100% (Reference) |
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